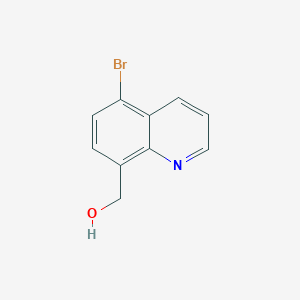

(5-Bromoquinolin-8-yl)methanol

Description

Contextualization within Halogenated Heterocyclic Compound Research

Halogenated heterocyclic compounds are organic molecules containing at least one ring with a non-carbon atom and one or more halogen atoms. sigmaaldrich.com These compounds are of paramount importance in synthetic organic chemistry, often serving as versatile intermediates for creating a wide array of other organic substances. sigmaaldrich.com The presence of a halogen, such as bromine, enhances the reactivity of the molecule, opening up pathways for various chemical transformations. mdpi.com

The introduction of halogens into a heterocyclic structure can significantly modify its electronic properties and reactivity. This makes halogenated heterocycles, including (5-Bromoquinolin-8-yl)methanol, crucial components in the development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and lithiation. sigmaaldrich.com Their utility extends to medicinal chemistry, where they are integral to the structure of many pharmacologically active compounds. sigmaaldrich.comijsrtjournal.com

Overview of the Quinoline (B57606) Scaffold's Importance in Chemical Synthesis

The quinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. bohrium.comrsc.orgresearchgate.net First isolated from coal tar in 1834, quinoline and its derivatives are found in numerous natural products and have been incorporated into a wide range of pharmaceuticals. rsc.org

The versatility of the quinoline ring system allows for the development of compounds with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.netorientjchem.org Its structure provides a rigid framework that can be functionalized at various positions to modulate its chemical and biological characteristics. orientjchem.org This adaptability has made the quinoline scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in successful drugs. researchgate.net The synthesis of quinoline derivatives is a well-explored area of organic chemistry, with numerous established methods and ongoing research into more efficient and environmentally friendly synthetic routes. rsc.orgresearchgate.net

Research Trajectory and Current Focus on (5-Bromoquinolin-8-yl)methanol

The research interest in (5-Bromoquinolin-8-yl)methanol stems from its potential as a precursor for more elaborate molecular architectures. The presence of both a bromine atom and a hydroxymethyl group provides two distinct points for chemical modification. The bromine atom can participate in substitution and coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. smolecule.com

Initial research has focused on the synthesis and basic reactivity of this compound. For instance, it can be prepared from 8-substituted quinolines through bromination and subsequent functional group manipulations. acgpubs.org More recent investigations are exploring its application in the synthesis of novel compounds with potential biological activity. For example, it has been used as a starting material in the synthesis of substituted 1,10-phenanthrolines, which are of interest for their metal-chelating properties. mdpi.com The current focus remains on leveraging the unique reactivity of (5-Bromoquinolin-8-yl)methanol to access new chemical space and develop molecules with tailored properties for various applications, including medicinal chemistry and materials science. smolecule.com

| Property | Value |

| IUPAC Name | (5-Bromoquinolin-8-yl)methanol |

| CAS Number | 1566502-75-7 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(5-bromoquinolin-8-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |

InChI Key |

LRNHUBDXQVUBHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromoquinolin 8 Yl Methanol and Its Precursors

Strategic Approaches to Quinoline (B57606) Core Functionalization

The functionalization of the quinoline ring is a well-explored area of organic synthesis. For the target compound, the main challenges lie in achieving the correct regiochemistry for both the bromine and the hydroxymethyl group.

The introduction of a bromine atom onto the quinoline ring is highly dependent on the directing effects of existing substituents. The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline (B1362559), has been studied extensively. The electron-donating nature of the hydroxyl or methoxy (B1213986) group at the C-8 position activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C-5 and C-7 positions. acgpubs.orgresearchgate.net

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). acgpubs.orgnuph.edu.ua The choice of reagent and reaction conditions is critical for controlling the regioselectivity. For instance, the bromination of 8-methoxyquinoline with molecular bromine has been shown to regioselectively yield the 5-bromo derivative as the sole product. acgpubs.orgresearchgate.net In contrast, brominating 8-hydroxyquinoline often results in a mixture of 5,7-dibromo, 7-mono-bromo, and 5-mono-bromo derivatives, requiring careful control of stoichiometry and temperature to favor the desired 5-bromo product. acgpubs.org

Modern approaches have also explored copper-catalyzed C5-H bromination of 8-aminoquinoline (B160924) derivatives, offering an alternative route with high selectivity. rsc.org

Table 1: Regioselective Bromination of 8-Substituted Quinolines

| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CH₂Cl₂ | 24 | 5-Bromo-8-methoxyquinoline (B186703) | 92 | acgpubs.orgresearchgate.net |

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | 37 (dibromo) & 51 (mono-bromo) | acgpubs.orgresearchgate.net |

| 8-Hydroxyquinoline | Br₂ (1.1 eq) | CHCl₃ | 0-25 | Mixture of mono- and di-bromo products | ~50-60 (mono-bromo) | |

| 8-Hydroxyquinoline | NBS (1.1 eq) | CH₂Cl₂ | 0 | 6-Bromo-8-hydroxyquinoline | ~70-80 |

The hydroxymethyl group at the C-8 position is typically installed by the reduction of a corresponding carbonyl group, such as an aldehyde or a carboxylate ester. Direct hydroxymethylation of the quinoline ring is less common and can present selectivity challenges. acs.org

A prevalent strategy involves the synthesis of an intermediate like ethyl 8-bromoquinoline-3-carboxylate, where the ester group can be subsequently reduced to the primary alcohol. nih.gov This reduction is a standard transformation in organic synthesis, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Another approach involves the formylation of the quinoline ring at the desired position, followed by reduction of the resulting aldehyde. For instance, an 8-bromoquinoline (B100496) intermediate could be formylated at the 7-position and then reduced to obtain the (8-bromoquinolin-7-yl)methanol, highlighting the principle of installing a functional group handle for subsequent conversion.

The synthesis of (5-Bromoquinolin-8-yl)methanol is inherently a multi-step process, often starting from commercially available anilines or quinolines. One documented pathway begins with a substituted aniline, such as 2-bromo-4-cyanoaniline. nih.gov This starting material undergoes a Gould-Jacobs type reaction with diethyl ethoxymethylenemalonate, followed by a thermal cyclization in a high-boiling solvent like diphenyl ether to construct the quinoline core. This sequence yields ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate. nih.gov

Subsequent steps involve the conversion of the 4-hydroxyl group to a more versatile chloro group using phosphoryl chloride (POCl₃). nih.gov This chloro-intermediate allows for further modifications if needed, but for the synthesis of a hydroxymethyl group at a different position (as exemplified in the literature for the 3-position), the ester at C-3 is reduced. nih.gov A similar strategy could be envisioned where an ester or aldehyde is present at the C-8 position of a 5-bromoquinoline (B189535) precursor, which is then reduced in a final step to furnish the target alcohol.

Introduction of the Hydroxymethyl Moiety

Optimization of Reaction Parameters and Conditions for Enhanced Synthesis

The efficiency and yield of the synthetic sequence are highly dependent on the careful optimization of various reaction parameters.

The choice of solvent can dramatically influence reaction outcomes. In the bromination of 8-substituted quinolines, solvents such as acetonitrile (B52724) (CH₃CN), chloroform (B151607) (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂) are commonly employed. acgpubs.org Acetonitrile has been shown to be effective for the bromination of 8-hydroxyquinoline. acgpubs.org The use of greener solvents like ethanol (B145695) and water is also gaining traction in quinoline synthesis to improve the environmental profile of the processes. researchgate.net In some modern metal-catalyzed reactions, dimethyl sulfoxide (B87167) (DMSO) has been found to be the optimal solvent, sometimes even acting as a reactant or oxidant. acs.orgacs.org

Catalysts play a pivotal role in many synthetic steps. While bromination can often proceed without a catalyst, modern C-H activation strategies rely on transition metals like copper. rsc.org In the construction of the quinoline ring itself, a wide array of catalysts, including Brønsted acids (p-toluenesulfonic acid), Lewis acids (indium chloride), and transition metal complexes (copper iodide, rhodium, cobalt), have been utilized to improve yields and reaction times. tandfonline.commdpi.com For instance, the use of a reusable solid acid catalyst like Nafion NR50 under microwave conditions represents an efficient and environmentally friendly approach to Friedländer quinoline synthesis. mdpi.com

Precise control over reaction temperature and the stoichiometry of reactants is fundamental to maximizing the yield of the desired product and minimizing side reactions. In the regioselective bromination of 8-hydroxyquinoline, controlling the temperature at 0 °C is crucial. acgpubs.org Running the reaction at room temperature can lead to different product distributions. acgpubs.org

The stoichiometry of the brominating agent is perhaps the most critical factor in preventing over-bromination. Using just over one equivalent (e.g., 1.1 eq) of bromine or NBS is a common strategy to favor mono-bromination over the formation of di-bromo products. acgpubs.org The data clearly shows that increasing the equivalents of bromine leads to a higher proportion of the 5,7-dibromo-8-hydroxyquinoline. acgpubs.org Similarly, in other reaction steps, optimizing the ratio of reactants, catalysts, and any additives is a standard procedure to push the reaction to completion and enhance the isolated yield of the target compound. acs.orgacs.org

Table 2: Effect of Temperature and Stoichiometry on Bromination of 8-Hydroxyquinoline

| Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Outcome | Reference |

| Br₂ (1.1 eq) | CCl₄ | 24 | Mixture of mono- and di-bromo products | acgpubs.org |

| Br₂ (1.5 eq) | CH₃CN | 0 | Favors formation of 7-Bromo-8-hydroxyquinoline over the di-bromo adduct | acgpubs.orgresearchgate.net |

| Br₂ (2.1 eq) | CHCl₃ | 24 | 5,7-Dibromo-8-hydroxyquinoline as the sole product (90% yield) | acgpubs.org |

Scalability Considerations in Synthetic Design

Translating a synthetic route from a laboratory setting to a large-scale industrial process introduces a unique set of challenges that must be addressed in the synthetic design. For quinoline-based compounds, these considerations are critical for ensuring safety, efficiency, and economic viability.

The Skraup reaction, while effective, presents scalability issues due to its highly exothermic nature and the use of strong acids and oxidizing agents. sci-hub.box Managing the reaction temperature and ensuring proper mixing are paramount to prevent runaway reactions and the formation of impurities on a large scale. The process requires robust equipment and careful control over the rate of addition of reagents. sci-hub.box

Subsequent steps, such as oxidation and reduction, must also be optimized for scale. For instance, the choice of solvent and the method of product isolation are critical. A successful large-scale process often relies on developing a procedure where the product crystallizes directly from the reaction mixture, simplifying purification and minimizing solvent waste. sci-hub.box In some complex syntheses involving hazardous reagents like azides, batch processing becomes too dangerous at a large scale, prompting a shift to alternative technologies like continuous flow chemistry to ensure safety and manageability. acs.org

The following table highlights key scalability considerations for the synthesis of quinoline derivatives:

| Synthetic Step | Scalability Challenge | Potential Solution/Optimization | Reference |

|---|---|---|---|

| Skraup Reaction | Highly exothermic, use of hazardous reagents. | Strict temperature control, controlled reagent addition, use of specialized reactors. | sci-hub.box |

| Bromination | Handling of hazardous molecular bromine, regioselectivity control. | Use of safer brominating agents (e.g., NBS), optimization of reaction conditions to maximize desired isomer. | researchgate.net |

| Purification | Chromatography is often not feasible for large quantities. | Developing crystallization-induced purification methods, solvent optimization. | sci-hub.box |

| Hazardous Reactions | Some reagents (e.g., azides) are dangerous in large batch quantities. | Implementation of continuous flow chemistry to handle small amounts of material at a time. | acs.org |

Novel Synthetic Route Development and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry places a strong emphasis on the development of novel, more efficient, and environmentally sustainable methods. For the synthesis of complex molecules like (5-Bromoquinolin-8-yl)methanol and its analogs, these principles are guiding the discovery of new routes that improve upon traditional methods.

A key area of development is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sci-hub.boxresearchgate.net These methods allow for the highly efficient and selective formation of carbon-carbon bonds. For instance, a bromoquinoline core can be coupled with a boronic acid derivative to construct more complex structures. sci-hub.boxnih.gov This approach offers a convergent and modular route, which is often more efficient than linear synthetic sequences. Optimization of these catalytic reactions, including minimizing the palladium catalyst loading and ensuring its removal from the final product, is a key consideration for a green and cost-effective process. sci-hub.box

Continuous flow chemistry represents a significant technological advancement in chemical synthesis, aligning with several principles of green chemistry. acs.org By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters like temperature and mixing, leading to higher yields and purities. It also enhances safety by minimizing the volume of hazardous materials being reacted at any given moment. The development of photochemical syntheses of quinolines in flow reactors is an example of a novel approach that can be safer and more scalable than traditional batch methods. acs.org

The selection of reagents and solvents is another cornerstone of green chemistry. The replacement of hazardous reagents like molecular bromine with NBS is a prime example. nih.gov Similarly, efforts are made to use greener solvents that are less toxic and can be recycled, or to develop solvent-free reaction conditions.

The table below compares traditional synthetic methods with novel and greener alternatives in the context of quinoline synthesis:

| Aspect | Traditional Method | Novel/Green Chemistry Approach | Reference |

|---|---|---|---|

| C-C Bond Formation | Linear synthesis with functional group interconversions. | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for convergent synthesis. | sci-hub.box |

| Reaction Technology | Large-scale batch reactors. | Continuous flow chemistry for enhanced safety, control, and efficiency. | acs.org |

| Reagents | Use of hazardous reagents like molecular bromine. | Use of safer alternatives like N-bromosuccinimide (NBS). | nih.gov |

| Process Safety | Handling large volumes of reactive intermediates can be dangerous. | Flow chemistry minimizes the amount of hazardous material at any point in time. | acs.org |

Reactivity and Derivatization Chemistry of 5 Bromoquinolin 8 Yl Methanol

Chemical Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the quinoline (B57606) ring is a primary alcohol, making it amenable to a variety of classical functional group interconversions. These transformations are crucial for modifying the compound's steric and electronic properties, as well as for introducing new functionalities for further synthetic elaboration.

Oxidation Reactions to Carboxylic Acid Derivatives

The primary alcohol of (5-Bromoquinolin-8-yl)methanol can be readily oxidized to form the corresponding carboxylic acid, 5-bromoquinoline-8-carboxylic acid. This transformation is a fundamental process in organic synthesis, converting the neutral alcohol into an acidic functional group that can serve as a precursor for amides, esters, and other acid derivatives.

Common laboratory methods for the oxidation of primary alcohols to carboxylic acids involve the use of strong oxidizing agents. zjut.edu.cn A typical procedure involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in the presence of dilute sulfuric acid. zjut.edu.cn The excess oxidant and reflux conditions ensure the reaction proceeds past the intermediate aldehyde stage directly to the carboxylic acid. zjut.edu.cn

Table 1: General Conditions for Oxidation of Primary Alcohols

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat, Reflux | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Acidic or Basic, Heat | Carboxylic Acid |

Esterification and Etherification Pathways

The hydroxyl group of (5-Bromoquinolin-8-yl)methanol can undergo esterification to form various ester derivatives. This reaction is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives (such as acid chlorides or anhydrides) under appropriate conditions. qualitas1998.net Fischer esterification, the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. qualitas1998.net These ester derivatives are valuable for modifying the lipophilicity and biological activity of the parent molecule.

Etherification, the conversion of the alcohol to an ether, provides another pathway for derivatization. This can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, syntheses involving the alkylation of related 8-hydroxyquinoline (B1678124) derivatives demonstrate the feasibility of forming ether linkages at this position. nih.gov

Other Functional Group Interconversions of the Alcohol Moiety

Beyond oxidation and esterification, the hydroxymethyl group can be converted into other important functional groups. A key transformation is its conversion to an alkyl halide, such as (5-bromo-8-(chloromethyl)quinoline or 8-(bromomethyl)-5-bromoquinoline). This is typically accomplished using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. libretexts.orgchemistrysteps.com This conversion transforms the alcohol into a good leaving group, making the position susceptible to nucleophilic substitution and opening up pathways for introducing nitrogen, sulfur, or carbon nucleophiles. chemistrysteps.com

Furthermore, the alcohol can be a precursor to an amine. While direct amination is challenging, a two-step process involving oxidation to the aldehyde (5-bromoquinoline-8-carbaldehyde) followed by reductive amination is a viable route. google.commdpi.com In this process, the intermediate aldehyde reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine derivative. mdpi.com

Cross-Coupling Reactions at the Bromine Atom

The bromine atom at the C5 position of the quinoline ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental to modern synthetic chemistry, allowing for the construction of complex molecular architectures from simpler building blocks. bldpharm.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Stille, Suzuki, Sonogashira Coupling)

Palladium catalysis is the most established and versatile method for cross-coupling reactions involving aryl halides. libretexts.org The 5-bromoquinoline (B189535) core is an excellent substrate for these transformations.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent (R-Sn(Alkyl)₃). libretexts.orgorganic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups. ikm.org.my Typical conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂, in a solvent like DMF or toluene (B28343) at elevated temperatures. ikm.org.mycommonorganicchemistry.com

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, pairing the aryl bromide with an organoboron compound, typically a boronic acid or ester. gold-chemistry.org The reaction requires a palladium catalyst and a base. gold-chemistry.org The versatility of this method allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. Studies on the closely related N-(5-bromoquinolin-8-yl)pivalamide show excellent yields for Suzuki couplings with various phenylboronic acids. scispace.com

Table 2: Suzuki Coupling of N-(5-bromoquinolin-8-yl)pivalamide with Arylboronic Acids

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | PdCl₂, Na₂SO₄ | - | Water | 84 |

| 4-Methylphenylboronic acid | PdCl₂, Na₂SO₄ | - | Water | 81 |

| 4-Methoxyphenylboronic acid | PdCl₂, Na₂SO₄ | - | Water | 78 |

| 4-Chlorophenylboronic acid | PdCl₂, Na₂SO₄ | - | Water | 75 |

Data derived from a study on a closely related pivalamide (B147659) derivative. scispace.com

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. numberanalytics.compearson.com The classic Sonogashira protocol uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. gold-chemistry.org This method is invaluable for synthesizing arylalkynes, which are important intermediates in medicinal chemistry and materials science. numberanalytics.com

Alternative Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

While palladium is the most common catalyst, other transition metals like nickel, iron, and copper are gaining prominence for their unique reactivity, lower cost, and reduced toxicity. nih.govprinceton.edu

Nickel-Catalyzed Coupling: Nickel catalysts are highly effective for cross-coupling reactions, particularly for Kumada coupling, which involves Grignard reagents (R-MgX) as the nucleophile. nih.gov Ni-catalyzed processes can couple aryl bromides with a wide range of alkyl and aryl Grignard reagents, often under mild conditions. nih.govrsc.org These reactions provide a powerful alternative to palladium-based systems, especially for forming C(sp²)-C(sp³) bonds. nih.gov

Iron-Catalyzed Coupling: Iron is an attractive catalyst due to its low cost, natural abundance, and low toxicity. princeton.edumdpi.com Iron-catalyzed cross-coupling reactions, often using iron(III) salts like FeCl₃ or Fe(acac)₃, can effectively couple aryl halides with organometallic reagents like arylmagnesium compounds. nih.govthieme-connect.com These methods are becoming increasingly important for creating more sustainable synthetic pathways. mdpi.com

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, represent some of the oldest cross-coupling methods. tcichemicals.com Modern protocols using soluble copper salts and ligands have made these reactions more practical, allowing for the C-C bond formation between aryl halides and various nucleophiles under milder conditions than historical precedents. zjut.edu.cnrsc.org Copper catalysis offers a complementary and cost-effective approach to palladium for the synthesis of biaryl compounds. tcichemicals.com

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C5 position of the quinoline ring is susceptible to nucleophilic substitution, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Detailed research has demonstrated the utility of palladium-catalyzed Suzuki-Miyaura coupling reactions to derivatize the closely related compound, N-(5-bromoquinolin-8-yl)pivalamide. In these transformations, the bromo-substituted quinoline is coupled with various arylboronic acids in the presence of a palladium catalyst and a base. This protocol has been shown to be efficient for generating a library of 5-aryl-8-amidoquinoline derivatives in moderate to good yields. researchgate.net The reactions are typically carried out in an aqueous medium at room temperature, highlighting the mild and environmentally conscious nature of this synthetic method. researchgate.net

The success of these reactions on the pivalamide-protected precursor strongly suggests that (5-Bromoquinolin-8-yl)methanol would undergo similar Suzuki-Miyaura couplings, providing access to a wide range of 5-aryl-(8-hydroxymethyl)quinolines. The general principle also extends to other nucleophiles; for instance, the bromine atom on similar quinoline structures can be displaced by phenoxides, amines, thiols, or alkoxides, often under metal-catalyzed or ambient conditions. smolecule.commdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Products from N-(5-bromoquinolin-8-yl)pivalamide and Arylboronic Acids researchgate.net

| Arylboronic Acid | Product | Yield |

| Phenylboronic acid | N-(5-phenylquinolin-8-yl)pivalamide | 84% |

| 4-Methylphenylboronic acid | N-(5-(p-tolyl)quinolin-8-yl)pivalamide | 76% |

| 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)quinolin-8-yl)pivalamide | 79% |

| 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)quinolin-8-yl)pivalamide | 65% |

| 3-Chlorophenylboronic acid | N-(5-(3-chlorophenyl)quinolin-8-yl)pivalamide | 54% |

Reduction Chemistry of the Aryl Bromide Moiety

The carbon-bromine bond of the aryl bromide moiety in (5-Bromoquinolin-8-yl)methanol can be selectively reduced to a carbon-hydrogen bond. This hydrodebromination reaction is a common transformation used to remove the halogen atom, yielding the parent quinolin-8-ylmethanol (B99120) scaffold.

While specific studies detailing the reduction of (5-Bromoquinolin-8-yl)methanol are not prominent, the chemical literature provides extensive precedent with closely related bromoquinoline compounds. Common methods for this transformation include:

Catalytic Hydrogenation: This method typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This is a clean and efficient method for dehalogenation.

Hydride Reducing Agents: Reagents like lithium aluminum hydride can also be used to reduce the bromine atom on a quinoline ring. smolecule.com

Radical-Based Reduction: The use of tributyltin hydride (Bu3SnH) with a radical initiator is another effective method for the reduction of aryl bromides, as demonstrated on other heterocyclic systems. rsc.org

The choice of reducing agent and conditions is critical to ensure selectivity, preserving other functional groups within the molecule, such as the hydroxymethyl group and the heterocyclic quinoline ring, which itself can be reduced under harsher conditions. orgsyn.org

Multi-component Reactions and Complex Adduct Formation Utilizing Key Functionalities

The unique arrangement of functional groups in (5-Bromoquinolin-8-yl)methanol makes it a potentially valuable substrate for multi-component reactions (MCRs) and a ligand for forming complex adducts.

Multi-component Reactions

MCRs are highly efficient chemical reactions in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netacs.org The functional groups of (5-Bromoquinolin-8-yl)methanol—specifically the quinoline nitrogen and the C8-hydroxymethyl group—offer potential handles for participation in such reactions. For example, the related precursor, 5-bromo-8-aminoquinoline, is utilized in the multi-step synthesis of phenanthrolines, demonstrating how the bromoquinoline framework can be used to construct more complex heterocyclic systems. mdpi.com

Furthermore, the core structure is analogous to components used in well-known MCRs. The Petasis borono-Mannich reaction, for instance, combines an amine, a carbonyl compound, and a boronic acid to form substituted amines. acs.orgnih.gov The quinoline nitrogen, while part of an aromatic system, could potentially engage in related transformations under appropriate catalytic conditions.

Complex Adduct Formation

The structure of (5-Bromoquinolin-8-yl)methanol is closely related to 8-hydroxyquinoline (oxine), a celebrated chelating agent in coordination chemistry. researchgate.net The quinoline nitrogen atom and the oxygen atom of the C8 substituent can act as a bidentate ligand, coordinating to a central metal ion to form a stable five-membered ring. Derivatives of 8-hydroxyquinoline are known to form highly stable chelate complexes with a wide variety of metal ions, including Fe(III), Co(II), and Al(III). researchgate.net

This inherent chelating ability suggests that (5-Bromoquinolin-8-yl)methanol can also form stable coordination complexes or adducts with various metal salts. The formation of such metal adducts is a key feature of the chemistry of 8-substituted quinolines and is relevant in fields ranging from materials science to the development of catalysts. rsc.org Additionally, complex adducts are not limited to metal coordination. In biological systems, reactive molecules can form adducts with biomacromolecules, such as glutathione, which is a mechanism studied in drug metabolism. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromoquinolin 8 Yl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules in solution. For (5-Bromoquinolin-8-yl)methanol, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the connectivity of atoms and the specific positions of the bromine and hydroxymethyl substituents on the quinoline (B57606) ring.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the aromatic protons are diagnostic. The protons on the quinoline ring typically resonate in the downfield region, generally between δ 7.5 and 8.5 ppm. vulcanchem.com The precise chemical shift and multiplicity of each proton are influenced by the electronic effects of the bromine atom and the hydroxymethyl group. The methylene (B1212753) protons of the -CH₂OH group are expected to appear as a distinct singlet, providing clear evidence for the hydroxymethyl moiety.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atom attached to the bromine (C-5) is expected to show a characteristic chemical shift, while the carbon of the hydroxymethyl group (C-8) and the other aromatic carbons will have distinct resonances. vulcanchem.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (5-Bromoquinolin-8-yl)methanol

| Atom Type | Predicted Chemical Shift (δ ppm) | Notes |

| Aromatic Protons | 7.5 - 8.9 | The exact shifts and coupling patterns are dependent on the specific proton environment within the quinoline ring system. |

| Methylene Protons (-CH₂OH) | ~4.5 - 5.0 | Expected to appear as a singlet, integrating to two protons. |

| Aromatic Carbons | 110 - 155 | The carbon bearing the bromine will have a distinct shift, as will the carbons of the heterocyclic ring. |

| Methylene Carbon (-CH₂OH) | ~55 - 65 | The chemical shift is characteristic of a primary alcohol attached to an aromatic ring. |

Note: The predicted chemical shift ranges are based on typical values for similar quinoline derivatives and may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques for Mechanistic Pathways and Intermediate Detection

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of (5-Bromoquinolin-8-yl)methanol, as well as for probing its fragmentation pathways. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₈BrNO.

The mass spectrum of (5-Bromoquinolin-8-yl)methanol will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by two mass-to-charge (m/z) units, a hallmark of a monobrominated compound. neu.edu.tr

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern can reveal the loss of specific functional groups. For instance, the loss of a hydroxyl radical (•OH) or a formaldehyde (B43269) molecule (CH₂O) from the hydroxymethyl group are plausible fragmentation pathways. The stability of the resulting fragment ions can provide further insight into the molecule's structure. docbrown.info

Table 2: Expected Mass Spectrometry Data for (5-Bromoquinolin-8-yl)methanol

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Notes |

| [M]⁺ | 236.97838 | 238.97633 | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| [M-H]⁺ | 235.97055 | 237.9685 | Loss of a hydrogen atom. |

| [M-OH]⁺ | 220.9728 | 222.97075 | Loss of the hydroxyl group. |

| [M-CH₂O]⁺ | 207.9629 | 209.96085 | Loss of formaldehyde from the hydroxymethyl group. |

Note: The m/z values are calculated based on the monoisotopic masses of the elements. The relative intensities of the fragment ions will depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in (5-Bromoquinolin-8-yl)methanol. These methods are based on the principle that molecular bonds vibrate at specific frequencies, which can be measured as absorption or scattering of light. researchgate.net

The IR spectrum of (5-Bromoquinolin-8-yl)methanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. acs.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. acgpubs.org The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the quinoline ring system and the C-Br stretch can be readily observed. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved.

Table 3: Characteristic Vibrational Frequencies for (5-Bromoquinolin-8-yl)methanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| C=C, C=N (Quinoline ring) | Stretching | 1400-1600 | IR, Raman |

| C-O | Stretching | 1000-1200 | IR |

| C-Br | Stretching | 500-700 | IR, Raman |

Note: The exact positions of the vibrational bands can be influenced by intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of (5-Bromoquinolin-8-yl)methanol would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. tuwien.at

The crystal structure would reveal the planarity of the quinoline ring system and the orientation of the hydroxymethyl group relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, would also be elucidated. These non-covalent interactions play a crucial role in determining the packing of the molecules in the crystal lattice and can influence the compound's physical properties.

Analysis of the crystal packing can reveal insights into how the molecules self-assemble in the solid state, which is important for understanding its material properties. The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by spectroscopic methods. google.com

Computational Chemistry and Theoretical Investigations of 5 Bromoquinolin 8 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. rsc.orgrsc.org For (5-Bromoquinolin-8-yl)methanol, DFT calculations, typically employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. bohrium.com These calculations provide fundamental information about the molecule's electronic distribution and stability.

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. rsc.org In (5-Bromoquinolin-8-yl)methanol, the electron-withdrawing bromine atom and the hydroxymethyl group are expected to significantly influence the energies and distributions of these orbitals compared to unsubstituted quinoline (B57606).

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.orgscirp.org These parameters provide a quantitative basis for predicting reactivity.

Table 1: Illustrative Global Reactivity Descriptors for (5-Bromoquinolin-8-yl)methanol Calculated via DFT

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when accepting an electron |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index | ω | χ²/(2η) | Propensity to accept electrons |

Note: This table is for illustrative purposes. The actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insight into a static, optimized structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.com MD simulations are particularly valuable for conformational analysis and studying intermolecular interactions with solvent molecules or biological receptors. mdpi.com For (5-Bromoquinolin-8-yl)methanol, MD simulations can explore the rotational freedom of the hydroxymethyl group (-CH₂OH) attached to the quinoline ring.

In a typical MD setup, the molecule is placed in a simulation box filled with a solvent, such as water, and the system's evolution is tracked by solving Newton's equations of motion for every atom. nih.gov This allows for the exploration of the potential energy surface and the identification of stable conformers. The key dihedral angle for (5-Bromoquinolin-8-yl)methanol would be C7-C8-C(methanol)-O. By monitoring this angle throughout the simulation, one can identify the most populated (lowest energy) rotational states of the methanol (B129727) group.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. They can quantify the hydrogen bonds formed between the hydroxyl group of the molecule and surrounding water molecules, as well as interactions involving the quinoline nitrogen atom. This information is critical for understanding solubility and how the molecule might orient itself within a protein's binding pocket. mdpi.com

Table 2: Hypothetical Conformational Analysis of the Hydroxymethyl Group Rotation

| Conformer | Dihedral Angle (C7-C8-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~60° | 0.5 | 25 |

| 2 | ~180° | 0.0 | 50 |

| 3 | ~-60° | 0.5 | 25 |

Note: This table illustrates how MD simulations can quantify the relative stability and population of different conformers. Actual values require specific simulation runs.

Prediction of Reactive Sites and Selectivity (e.g., Fukui Indices, Electrostatic Potential Maps)

To predict where chemical reactions are most likely to occur on the molecule, computational chemists use tools that reveal local reactivity. The Molecular Electrostatic Potential (MEP) map and Fukui indices are two such powerful methods. nih.govresearchgate.net

The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It provides a color-coded guide to the charge distribution: regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. For (5-Bromoquinolin-8-yl)methanol, the MEP map would be expected to show significant negative potential around the quinoline nitrogen and the oxygen atom of the hydroxymethyl group, identifying them as primary sites for protonation or interaction with electrophiles.

Fukui functions provide a more quantitative, atom-specific measure of reactivity based on how the electron density of an atom changes upon the addition or removal of an electron. researchgate.net There are three main types:

fk+ : Measures reactivity towards a nucleophilic attack. The atom with the highest value is the most likely site for a nucleophile to attack.

fk- : Measures reactivity towards an electrophilic attack. The atom with the highest value is the most susceptible to attack by an electrophile.

fk0 : Measures reactivity towards a radical attack.

These indices allow for a precise ranking of the reactivity of each atom in the molecule, guiding predictions of regioselectivity in chemical reactions.

Table 3: Illustrative Fukui Indices for Selected Atoms in (5-Bromoquinolin-8-yl)methanol

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

| C5 (with Br) | High | Low |

| C8 (with CH₂OH) | Low | Moderate |

| N1 | Low | High |

| O (of CH₂OH) | Low | High |

Note: This table provides a simplified, illustrative prediction. The C5 position, attached to the electron-withdrawing bromine, is predicted to be a likely site for nucleophilic substitution. The nitrogen and oxygen atoms are predicted sites for electrophilic attack.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. escholarship.org By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathways, calculate activation barriers, and characterize the structures of transient intermediates and transition states.

For (5-Bromoquinolin-8-yl)methanol, one could computationally model several plausible reactions. For instance, the oxidation of the hydroxymethyl group to a carboxylic acid or a nucleophilic aromatic substitution reaction at the C5-Br position are common transformations for such molecules.

Using DFT, one would calculate the energies of the reactants, products, and any intermediates. The most challenging part is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most kinetically favorable mechanism can be determined. This approach can validate or challenge proposed experimental mechanisms and predict the outcomes of reactions under various conditions, saving significant time and resources in the laboratory. rsc.org

Mechanistic Investigations of Chemical Reactions Involving 5 Bromoquinolin 8 Yl Methanol

Kinetic Studies of Derivatization and Transformation Pathways

Kinetic studies are crucial for understanding the sequence of events in a chemical reaction and identifying the rate-determining step. For derivatization and transformation reactions involving (5-Bromoquinolin-8-yl)methanol and related 8-substituted quinolines, kinetic analyses have primarily focused on rhodium-catalyzed C-H activation/functionalization reactions.

In analogous Rh(III)-catalyzed C-H activation reactions of quinoline (B57606) derivatives, kinetic isotope effect (KIE) studies have been instrumental. For instance, in the Rh-catalyzed C2 alkylation of quinoline N-oxide, H/D exchange experiments indicated that the C-H activation step is the rate-limiting step of the reaction. mdpi.com Similarly, kinetic studies on the Rh(III)-catalyzed C-H indolation of 8-methylquinolines with 2-alkynylanilines, a reaction type applicable to the functionalization of (5-Bromoquinolin-8-yl)methanol, employed KIE and competition experiments to support the proposed mechanism. nih.gov In the synthesis of indazolo[2,3-a]quinolines via Rh-catalyzed C-H activation, kinetic isotope studies also pointed to C-H activation being the product-determining step. rsc.org

A plausible reaction pathway for the derivatization of (5-Bromoquinolin-8-yl)methanol, for example in an alkenylation reaction, would be initiated by the coordination of the rhodium catalyst to the quinoline nitrogen and the hydroxyl group of the methanol (B129727) moiety. This is followed by the rate-determining C-H activation at the C7 position to form a rhodacycle intermediate. Subsequent insertion of the coupling partner, such as an alkene, into the Rh-C bond, followed by reductive elimination, would yield the final product and regenerate the catalyst. The rates of these reactions are influenced by factors such as the nature of the rhodium catalyst, the solvent, and the electronic properties of the coupling partner.

Table 1: Kinetic Data for a Representative Rh-Catalyzed C-H Alkenylation of an 8-Substituted Quinoline

| Parameter | Value | Significance |

|---|---|---|

| Rate Law | Rate = k[Rh-catalyst][Quinoline][Alkene] | Indicates a first-order dependence on the concentration of the catalyst, the quinoline substrate, and the alkene coupling partner. |

| Kinetic Isotope Effect (kH/kD) | > 1 | A primary kinetic isotope effect suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction. |

| Activation Energy (Ea) | Typically in the range of 80-120 kJ/mol | Provides insight into the temperature sensitivity of the reaction rate. |

Identification and Characterization of Transient Reaction Intermediates

The direct observation and characterization of transient intermediates in catalytic cycles are challenging but provide invaluable mechanistic insights. In the context of reactions involving (5-Bromoquinolin-8-yl)methanol, the focus has been on identifying key rhodium-containing species.

While the direct spectroscopic observation of every intermediate in a catalytic cycle is often not feasible due to their short lifetimes, a combination of techniques can be employed. High-resolution mass spectrometry (HRMS) can detect the mass of proposed intermediates, and in some cases, catalytically competent species can be isolated and characterized by X-ray crystallography. For example, in a related rhodium-catalyzed transfer hydroarylation reaction, the resting state of the catalyst was identified using NMR spectroscopy. nih.gov

In the context of rhodium-catalyzed C-H amination reactions, which share mechanistic similarities with functionalizations of (5-Bromoquinolin-8-yl)methanol, researchers have successfully characterized reactive rhodium-acylnitrenoid intermediates. youtube.com These studies demonstrate that with careful experimental design, even highly reactive transient species can be observed. For reactions of (5-Bromoquinolin-8-yl)methanol, it is postulated that after the initial C-H activation, a five-membered rhodacycle is formed. While this rhodacycle is a key intermediate, it can then proceed through a series of transient species upon reaction with a coupling partner. For example, upon reaction with an alkyne, a seven-membered rhodacycle could be formed as a transient species before undergoing reductive elimination.

Table 2: Spectroscopic Data for a Postulated Transient Rhodacycle Intermediate

| Spectroscopic Technique | Observed Feature | Interpretation |

|---|---|---|

| 1H NMR | Upfield shift of aromatic protons adjacent to the C-Rh bond. | Indicates the formation of a metal-carbon bond. |

| 13C NMR | Characteristic signal for the carbon atom bonded to rhodium. | Direct evidence of the rhodacycle formation. |

| ESI-MS | Peak corresponding to the mass of the [Rh(L)n(substrate-H)]+ ion. | Confirms the molecular weight of the proposed intermediate. |

Detailed Mechanistic Pathway Elucidation, Including Potential Rhodacycle Intermediates

The generally accepted mechanism for the Rh(III)-catalyzed C-H functionalization of 8-substituted quinolines, such as (5-Bromoquinolin-8-yl)methanol, proceeds through the formation of a five-membered rhodacycle intermediate. acs.org This pathway is favored due to the directing effect of the quinoline nitrogen atom and the hydroxyl group at the 8-position.

The catalytic cycle is proposed to initiate with the coordination of the Rh(III) catalyst to the quinoline. Subsequently, a concerted metalation-deprotonation (CMD) step occurs at the C-H bond of the methyl group in 8-methylquinoline (B175542) or a similar C-H bond in other 8-substituted quinolines, leading to the formation of a five-membered rhodacycle. This intermediate is a key species in the catalytic cycle and has been characterized in related systems. nih.gov

Once the rhodacycle is formed, it can react with a variety of coupling partners. For example, in a reaction with an alkyne, the alkyne would insert into the Rh-C bond, leading to a seven-membered rhodacycle. This is then followed by reductive elimination, which forms the C-C bond of the product and regenerates a Rh(I) species. The Rh(I) is then re-oxidized to Rh(III) by an oxidant present in the reaction mixture, completing the catalytic cycle.

In some cases, the N-oxide of the quinoline is used, which can play a dual role as a directing group and an internal oxidant. nih.govnih.gov This avoids the need for an external oxidant.

Table 3: Proposed Mechanistic Steps for Rh-Catalyzed C-H Functionalization of (5-Bromoquinolin-8-yl)methanol

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Coordination of Rh(III) catalyst to the quinoline nitrogen and hydroxyl group. | Rh(III)-substrate complex |

| 2 | Concerted Metalation-Deprotonation (CMD) at the C-H bond. | Five-membered rhodacycle |

| 3 | Insertion of the coupling partner (e.g., alkyne, alkene) into the Rh-C bond. | Expanded rhodacycle (e.g., seven-membered) |

| 4 | Reductive elimination to form the C-C or C-X bond and a Rh(I) species. | Product and Rh(I) complex |

| 5 | Re-oxidation of Rh(I) to Rh(III). | Active Rh(III) catalyst |

Exploration of Stereochemical Control and Regioselectivity Mechanisms

Stereochemical control and regioselectivity are paramount in the synthesis of complex molecules. In reactions involving (5-Bromoquinolin-8-yl)methanol, the inherent structure of the substrate and the nature of the catalyst play crucial roles in determining the outcome.

Regioselectivity: The C-H activation is highly regioselective for the C-H bond at the 8-position (or a group attached to it) due to the formation of a stable five-membered rhodacycle intermediate, directed by the quinoline nitrogen. nih.gov The presence of the bromine atom at the 5-position can electronically influence the reactivity of the quinoline ring but generally does not alter the directing effect for C8-functionalization. Studies on substituted quinolines have shown that the position of C-H activation is highly dependent on the location of substituents on the quinoline ring. acs.org For instance, substituents at the 2-, 6-, and 7-positions of quinoline can direct C-H activation to the 4-position. acs.org However, for 8-substituted quinolines like (5-Bromoquinolin-8-yl)methanol, functionalization at the C7 position is also possible, leading to the formation of a six-membered rhodacycle, though this is generally less favored.

Stereochemical Control: In reactions where new stereocenters are formed, the stereochemistry is often controlled by the geometry of the rhodacycle intermediate and the subsequent insertion and reductive elimination steps. For example, in the Rh-catalyzed cyclization of α,β-unsaturated imines, the syn diastereomer is formed through a syn alkene insertion followed by a retention of configuration during reductive elimination. nih.gov This initial product can then sometimes epimerize to the more thermodynamically stable anti-isomer under the reaction conditions. nih.gov The use of chiral ligands on the rhodium catalyst can induce enantioselectivity in these transformations, leading to the preferential formation of one enantiomer over the other.

Table 4: Factors Influencing Stereochemical and Regiochemical Outcomes

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

|---|---|---|

| Directing Group | Primary determinant; the quinoline nitrogen and 8-methanol group favor C8-functionalization. | Can influence the facial selectivity of the coupling partner's approach to the metal center. |

| Catalyst and Ligands | The nature of the metal and ligands can fine-tune the regioselectivity. | Chiral ligands are essential for enantioselective reactions, creating a chiral environment around the metal center. |

| Substrate Sterics and Electronics | Steric hindrance can disfavor reaction at certain positions. Electronic effects of substituents (like the 5-bromo group) can modulate reactivity. | The stereochemistry of the substrate can influence the stereochemical outcome of the reaction (substrate-controlled diastereoselectivity). |

| Reaction Conditions | Temperature and solvent can sometimes influence the regiochemical outcome. | Can affect the rate of epimerization of the product, thereby influencing the final diastereomeric ratio. |

Applications of 5 Bromoquinolin 8 Yl Methanol As a Versatile Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The presence of a bromine atom on the quinoline (B57606) ring of (5-Bromoquinolin-8-yl)methanol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of complex heterocyclic systems, which are often the core structures of medicinally important compounds and functional materials.

One of the most powerful methods utilizing this bromo-functionalized quinoline is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. While direct studies on (5-Bromoquinolin-8-yl)methanol are limited, research on closely related derivatives highlights the utility of the 5-bromoquinoline (B189535) scaffold. For instance, N-(5-bromoquinolin-8-yl)pivalamide, where the hydroxymethyl group is protected, has been shown to react with a variety of boronic acids to yield complex derivatives in moderate to good yields. researchgate.net This demonstrates the feasibility of using the 5-bromo position for creating new carbon-carbon bonds, which can be a key step in the synthesis of more elaborate fused heterocyclic systems. researchgate.net The general applicability of Suzuki coupling to bromoquinolines suggests that (5-Bromoquinolin-8-yl)methanol can be similarly employed to introduce a wide range of aryl and heteroaryl substituents at the C5 position. researchgate.netscirp.org

Furthermore, the synthesis of fused quinoline systems, such as pyrroloquinolines and thienoquinolines, often relies on precursors that can undergo cyclization reactions. researchgate.net The hydroxymethyl group at the C8 position of (5-Bromoquinolin-8-yl)methanol can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for subsequent intramolecular cyclization reactions to form fused rings. This strategic placement of functional groups makes (5-Bromoquinolin-8-yl)methanol a promising starting material for the synthesis of novel polycyclic aromatic and heteroaromatic compounds with potential applications in medicinal chemistry and materials science. researchgate.netsioc-journal.cn

The following table summarizes representative palladium-catalyzed cross-coupling reactions of bromoquinoline derivatives, indicating the potential for similar transformations with (5-Bromoquinolin-8-yl)methanol.

| Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

| N-(5-bromoquinolin-8-yl)pivalamide | Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | 5-Aryl-8-pivalamidoquinoline | researchgate.net |

| 7-Bromoquinolin-2(1H)-one | Quinolin-3-ylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ (Microwave) | 3,7'-Biquinoline derivative | researchgate.net |

| 2-Bromo-6-methylpyridine | Alcohol | CuI / Oxalic diamide (B1670390) ligand | Alkoxy-6-methylpyridine | sci-hub.se |

| 6-Bromoquinoline | Alcohol | CuI / Oxalic diamide ligand | 6-Alkoxyquinoline | sci-hub.se |

Precursor for Advanced Organic Materials and Polymer Synthesis

The development of new organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Quinoline and its derivatives are of significant interest due to their inherent electronic properties, thermal stability, and ability to coordinate with metal ions. nih.gov These characteristics make them suitable components for organic light-emitting diodes (OLEDs), polymer solar cells, and conducting polymers. nih.govissuu.com

(5-Bromoquinolin-8-yl)methanol possesses functional groups that make it a potential monomer for polymerization reactions. The hydroxymethyl group can be converted into other functionalities, such as an ester or an ether, which can then participate in polycondensation or other polymerization processes. For example, the synthesis of polyquinolines has been explored for their heat resistance and thermostability. issuu.com While direct polymerization of (5-Bromoquinolin-8-yl)methanol has not been extensively reported, the general strategies for creating polymers from quinoline derivatives can be applied.

Moreover, the quinoline ring itself can be part of a conjugated polymer backbone, contributing to the material's electronic properties. The bromine atom at the C5 position offers a site for polymerization through cross-coupling reactions, such as the Suzuki or Stille coupling, with a bifunctional monomer. This approach allows for the creation of well-defined conjugated polymers with alternating quinoline units. Research on polymer complexes of azo dyes containing 8-hydroxyquinoline (B1678124) has shown that these materials can exhibit semiconducting behavior. researchgate.net This suggests that polymers derived from (5-Bromoquinolin-8-yl)methanol could also possess interesting electrical properties.

The following table outlines the potential of quinoline derivatives in the synthesis of advanced organic materials.

| Quinoline Derivative Application | Material Type | Potential Properties | Relevant Research |

| 8-Hydroxyquinoline | Conducting Polymer | Electrical conductivity, Thermal stability | issuu.comscholarpublishing.org |

| General Quinoline Derivatives | Polymer Solar Cells | Photovoltaic properties | nih.gov |

| 8-Hydroxyquinoline Azo Dye | Polymer Metal Complexes | Semiconducting behavior | researchgate.net |

| Fluorenyl- and Carbazolyl-substituted Quinolines | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | bohrium.com |

Synthetic Building Block for Chemical Probes and Ligands in Academic Research

Chemical probes are essential tools in chemical biology for the study of biological processes and the identification of new drug targets. nih.gov Ligands, molecules that bind to metal ions, are fundamental in catalysis and materials science. (5-Bromoquinolin-8-yl)methanol serves as a valuable scaffold for the synthesis of both chemical probes and ligands due to its modifiable structure.

The 8-hydroxyquinoline core, closely related to the 8-hydroxymethylquinoline structure of the title compound, is a well-known chelating agent for a variety of metal ions. researchgate.netscirp.org The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group (or a derivative thereof) can coordinate with a metal center, forming stable complexes. scirp.orgbendola.com These metal complexes can have applications in catalysis, for example, in oxidation reactions or carbon-carbon bond-forming reactions. The bromine atom at the C5 position can be used to further modify the ligand, tuning its electronic properties and steric bulk to optimize the performance of the resulting metal complex.

In the context of chemical probes, the quinoline scaffold is often found in fluorescent molecules. The extended aromatic system of quinoline can give rise to fluorescence, and modifications to the ring system can alter the photophysical properties, such as the emission wavelength and quantum yield. The development of fluorescent probes for the detection of specific analytes, such as metal ions, is an active area of research. nih.gov Derivatives of 8-aminoquinoline (B160924) have been successfully used as fluorescent probes for zinc ions. nih.gov Given the structural similarities, (5-Bromoquinolin-8-yl)methanol could be a precursor to novel fluorescent probes. The hydroxymethyl group can be used to attach the quinoline fluorophore to other molecules, while the bromine atom provides a site for further functionalization to enhance selectivity or other properties.

The following table provides examples of how quinoline derivatives are used in the development of ligands and chemical probes.

| Application | Target | Key Structural Feature | Reference |

| Ligand for Metal Complexes | Transition Metals (e.g., Cu, Co, Ni) | 8-Hydroxyquinoline core | scirp.orgsemanticscholar.org |

| Fluorescent Probe | Zinc Ions | 8-Aminoquinoline scaffold | nih.gov |

| Ligand for Asymmetric Catalysis | Iron | Bisquinolyldiamine structure | nih.gov |

| Fluorescent Probe for Peroxynitrite | Peroxynitrite | Boronate-functionalized fluorophore | mdpi.com |

Comparative Academic Studies with Structural Analogs of 5 Bromoquinolin 8 Yl Methanol

Comparative Reactivity Profiles with Other Halogenated Quinoline (B57606) Derivatives

The reactivity of the quinoline core is significantly influenced by its substituents. The quinoline system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring; the nitrogen atom in the pyridine ring withdraws electron density, making it a relatively electron-deficient system. numberanalytics.com This generally directs electrophilic substitution reactions to the 5- and 8-positions of the benzene ring. numberanalytics.com The presence of a halogen, such as the bromine atom in (5-Bromoquinolin-8-yl)methanol, further modulates this reactivity.

Halogenated quinoline derivatives are crucial intermediates in the synthesis of more complex molecules. orientjchem.org Studies on the regioselective C-H halogenation of 8-substituted quinolines have shown that the nature of the group at the 8-position can direct further halogenation to the C5-position. rsc.org For instance, various 8-amido and 8-alkoxy quinolines undergo efficient and highly regioselective halogenation (chlorination, bromination, and iodination) at the C5 position, often in excellent yields (89-99%). rsc.org This highlights the activated nature of the C5 position in an 8-substituted quinoline, a foundational principle for the synthesis of the parent compound, (5-Bromoquinolin-8-yl)methanol.

The reactivity of (5-Bromoquinolin-8-yl)methanol can be contrasted with other halogenated quinolines. For example, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo-8-methoxyquinoline (B186703) as the sole product, indicating a strong directing effect of the C8-methoxy group. acgpubs.org In contrast, brominating 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-brominated products, suggesting a more complex reactivity profile that is sensitive to reaction conditions. acgpubs.orgacgpubs.org The presence of the hydroxymethyl group (-CH₂OH) at the C8-position in (5-Bromoquinolin-8-yl)methanol, being weakly activating, is expected to influence the electronic distribution and subsequent reactivity, though specific comparative kinetic studies are not widely documented.

Computational studies on halogenated quinoline-based methanimine (B1209239) derivatives, such as Q4F (N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine) and Q3Cl4F (N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine), show that halogenation patterns affect the molecule's energy band gap (ΔE), which correlates with chemical reactivity. acs.org The compound with a lower energy gap was observed to be more chemically reactive. acs.org Such findings suggest that the specific halogen and its position, in combination with other substituents, create a unique electronic fingerprint that dictates the molecule's reactivity profile.

| Starting Material | Halogenating Agent | Product(s) | Yield | Reference |

|---|---|---|---|---|

| N-(2-Methylquinolin-8-yl)benzamide | TCCA (for Chlorination) | C5-Chlorinated product | 97% | rsc.org |

| N-(2-Methylquinolin-8-yl)benzamide | TBCA (for Bromination) | C5-Brominated product | 98% | rsc.org |

| 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

| 8-Hydroxyquinoline | Br₂ in CH₃CN | Mixture of 7-bromo- and 5,7-dibromo- derivatives | Variable | acgpubs.org |

| 8-Aminoquinoline | NBS in Acetonitrile (B52724) | 5-Bromo-8-aminoquinoline | N/A | acgpubs.org |

Structural and Electronic Comparisons with Analogous Quinoline Compounds (e.g., 1-(5-Bromoquinolin-8-yl)ethanol)

Structural analogs of (5-Bromoquinolin-8-yl)methanol, such as 1-(5-Bromoquinolin-8-yl)ethanol, provide a basis for understanding how subtle changes in a functional group can impact molecular properties. The primary difference between these two compounds is the substitution on the carbon atom attached to the quinoline ring: a hydroxymethyl group (-CH₂OH) versus a 1-hydroxyethyl group (-CH(OH)CH₃). This seemingly minor change introduces a methyl group, which increases the molecular weight and alters the steric and electronic environment around the C8-position.

The addition of a methyl group in 1-(5-Bromoquinolin-8-yl)ethanol introduces a chiral center, which is absent in (5-Bromoquinolin-8-yl)methanol. This has significant implications for its interaction with chiral environments, such as biological receptors. From an electronic standpoint, the methyl group is weakly electron-donating, which could subtly influence the electron density of the quinoline ring system compared to the hydroxymethyl group.

| Property | (5-Bromoquinolin-8-yl)methanol | 1-(5-Bromoquinolin-8-yl)ethanol |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO | C₁₁H₁₀BrNO |

| Molecular Weight (g/mol) | 238.08 | 252.11 |

| Functional Group at C8 | Hydroxymethyl (-CH₂OH) | 1-Hydroxyethyl (-CH(OH)CH₃) |

| Chirality | Achiral | Chiral |

| Key Structural Difference | Primary alcohol | Secondary alcohol |

Influence of Substituent Position and Nature on Synthetic Pathways and Reactivity within the Quinoline Scaffold

The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the quinoline scaffold are paramount in dictating synthetic strategies and the compound's ultimate reactivity. numberanalytics.comorientjchem.org The nitrogen atom deactivates the pyridine ring to electrophilic attack, making the benzene portion of the molecule more reactive, particularly at the C5 and C8 positions. numberanalytics.com

Influence of Substituent Position: The location of a substituent dramatically alters a molecule's properties. For example, structure-activity relationship (SAR) studies on quinoline-based anticancer drugs have shown that a hydroxyl or methoxy (B1213986) group at position 7 can enhance antitumor activity, while a substituent at position 4 can also increase potency. orientjchem.org Similarly, for quinoline-4-ones, substituents at C5 can affect cell penetration, while a group at C7 is often responsible for direct interaction with biological targets like topoisomerase II. mdpi.com The reactivity towards nucleophilic substitution is also position-dependent, typically occurring at the 2-position, or the 4-position if C2 is blocked. orientjchem.org

Influence of Substituent Nature: The electronic character of a substituent is a critical determinant of reactivity.

Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃), increase the electron density of the ring system. This generally enhances reactivity towards electrophiles. numberanalytics.com A computational study found that placing an amino group at position 7 of the quinoline ring increases its nonlinear optical (NLO) properties. tandfonline.com

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogens (e.g., -Br, -Cl), decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. numberanalytics.com Introducing halogens can also enhance lipophilicity, which is a key factor in designing molecules that can cross biological barriers. mdpi.com The combination of an EDG and an EWG on the same quinoline ring can dramatically alter its properties. For instance, 6-amino-2-formyl-quinoline, which has an EDG and an EWG separated by a large distance, exhibits significantly increased NLO properties. tandfonline.com

In the case of (5-Bromoquinolin-8-yl)methanol, the bromine at C5 acts as an electron-withdrawing group via induction (though it can donate via resonance), while the hydroxymethyl group at C8 is weakly electron-donating. This specific arrangement governs the available pathways for further functionalization, for example, in metal-catalyzed cross-coupling reactions where the C-Br bond is a reactive site. acs.orgnih.gov

| Substituent Type | Position | Effect on Reactivity/Properties | Example | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., -NH₂) | Benzene Ring (e.g., C6, C7) | Activates ring towards electrophilic substitution; can enhance biological or optical properties. | 7-amino-quinoline shows increased NLO properties. | numberanalytics.comtandfonline.com |

| Electron-Withdrawing (e.g., -Br) | Benzene Ring (e.g., C5, C7) | Deactivates ring towards electrophilic substitution; provides a site for cross-coupling reactions. | 5-bromoquinoline (B189535) is used in Suzuki cross-coupling reactions. | numberanalytics.comacs.org |

| Varies | C2 or C4 (Pyridine Ring) | Site for nucleophilic substitution. | Quinoline undergoes nucleophilic substitution readily at C2. | orientjchem.org |

| Varies | C8 | Can direct electrophilic substitution to the C5 position. | 8-amido quinolines direct halogenation to C5. | rsc.org |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (5-Bromoquinolin-8-yl)methanol?

- Methodological Answer : A common approach involves reacting 5-hydroxymethyl-8-hydroxyquinoline with brominating agents (e.g., PBr₃ or HBr in acidic conditions). For example, analogous syntheses of quinoline derivatives use refluxing in tetrahydrofuran (THF) with HCl to promote esterification or substitution reactions . Purification typically employs silica gel column chromatography (e.g., CH₂Cl₂/hexane mixtures) followed by recrystallization from methanol or diethyl ether to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing (5-Bromoquinolin-8-yl)methanol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, bromine’s deshielding effect on adjacent protons helps assign the quinoline ring’s substitution pattern .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s distinct ¹⁷⁹Br/⁸¹Br doublet) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated for structurally similar bromoquinoline derivatives .

Q. What safety protocols are essential when handling (5-Bromoquinolin-8-yl)methanol?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Segregate waste in labeled containers for professional disposal, as improper handling of halogenated compounds risks environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of (5-Bromoquinolin-8-yl)methanol?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA optimize the molecular geometry and compute frontier orbitals (HOMO/LUMO). Parameters such as basis sets (e.g., B3LYP/6-31G*) and solvent models (e.g., PCM for methanol) are critical for accuracy. These studies help predict reactivity in metal coordination or catalytic applications .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?